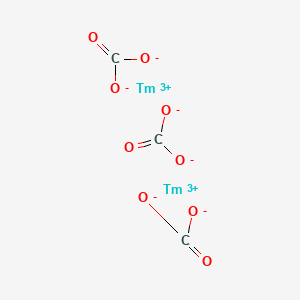
Dithulium tricarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithulium tricarbonate is a chemical compound with the molecular formula C3O9Tm2. It is composed of two thulium atoms and three carbonate groups.
準備方法
Synthetic Routes and Reaction Conditions
Dithulium tricarbonate can be synthesized through the reaction of thulium oxide with carbon dioxide under controlled conditions. The reaction typically involves heating thulium oxide in the presence of carbon dioxide gas, leading to the formation of this compound. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of thulium oxide and carbon dioxide into the reactor, where the reaction takes place. The product is then purified through filtration and recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Dithulium tricarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more carbonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include thulium oxides, thulium hydroxides, and various thulium-organic complexes.
科学的研究の応用
Dithulium tricarbonate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dithulium tricarbonate involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to dithulium tricarbonate include:
Thulium carbonate: A compound with a similar structure but different stoichiometry.
Thulium hydroxide: A compound formed by the reaction of thulium with water.
Thulium oxide: A compound formed by the oxidation of thulium.
Uniqueness
This compound is unique due to its specific combination of thulium and carbonate groups, which imparts distinct chemical and physical properties.
特性
CAS番号 |
6026-63-7 |
|---|---|
分子式 |
C3O9Tm2 |
分子量 |
517.89 g/mol |
IUPAC名 |
thulium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Tm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChIキー |
ZXOGQNPNWAUSGY-UHFFFAOYSA-H |
正規SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tm+3].[Tm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


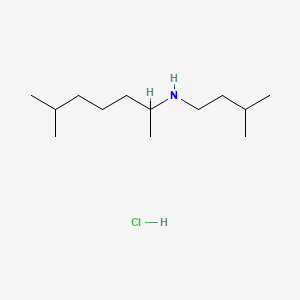
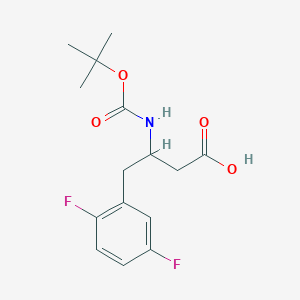
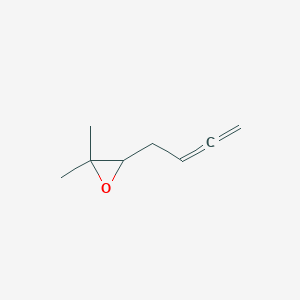

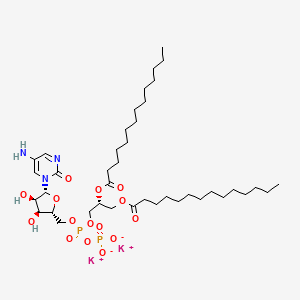
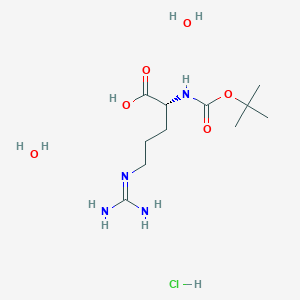
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

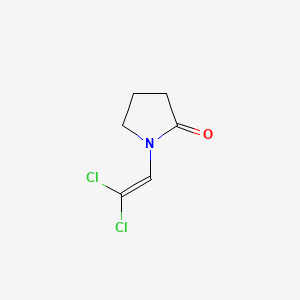
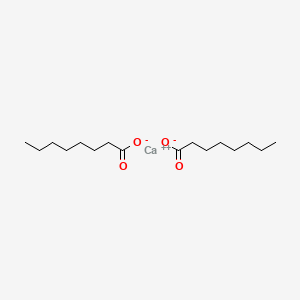
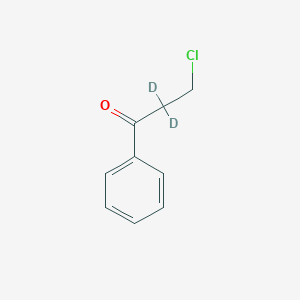
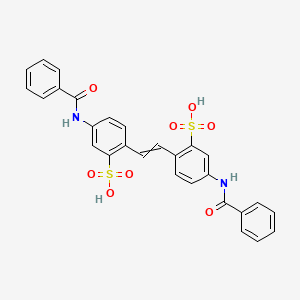
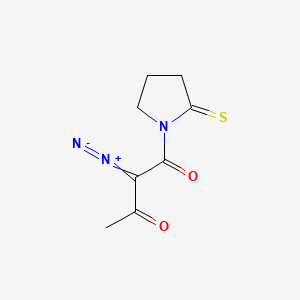
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
